REACTION_CXSMILES
|
NCCCN.O.[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N:16]=[N:17][C:18]1[CH:23]=[C:22]([CH3:24])[CH:21]=[CH:20][C:19]=1[OH:25])([O-])=O>C1(C)C(C)=CC=CC=1.[Cu].II.CC(O)=O>[OH:25][C:19]1[CH:20]=[CH:21][C:22]([CH3:24])=[CH:23][C:18]=1[N:17]1[N:16]=[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]2=[N:7]1 |f:4.5.6|
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
copper II-acetate
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cu].II.CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, to 85°-90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole is heated, with the exclusion of air
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted with aqueous hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with water until neutral
|
Type
|
DISTILLATION
|
Details
|
The xylene is distilled off
|
Type
|
CUSTOM
|
Details
|
to leave 7.7 g of crude product
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |